(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-Biferrocen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene is a chiral diphosphine ligand widely used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in asymmetric synthesis and other catalytic processes.
Wissenschaftliche Forschungsanwendungen
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the synthesis of chiral metal complexes for asymmetric catalysis.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine: Research is ongoing to explore its applications in drug development and delivery systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene typically involves the reaction of biferrocene with diphenylphosphine under specific conditions. One common method includes the use of n-butyllithium to deprotonate the diphenylphosphine, followed by the addition of biferrocene to form the desired product .
Industrial Production Methods
Industrial production methods for (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: The diphenylphosphino groups can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of transition metal complexes as catalysts .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .
Wirkmechanismus
The mechanism by which (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved include the coordination sites on the metal centers and the specific interactions between the ligand and the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 1,1’-Bis(diphenylphosphino)ferrocene (dppf)
- 1,2-Bis(diphenylphosphino)ethane (dppe)
- 1,3-Bis(diphenylphosphino)propane (dppp)
Uniqueness
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene is unique due to its chiral nature and the ability to form highly stable and selective complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .
Eigenschaften
CAS-Nummer |
136274-57-2 |
---|---|
Molekularformel |
C44H36Fe2P2 |
Molekulargewicht |
738.41 |
IUPAC-Name |
cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+) |
InChI |
InChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;/q-2;2*-1;2*+2 |
InChI-Schlüssel |
VADPYXYBFVOWCG-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1C2=C(C=C[CH-]2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2].[Fe+2] |
Synonyme |
(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.